molecular formula C21H20N2O3 B2874453 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 852138-24-0

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2874453
CAS No.: 852138-24-0
M. Wt: 348.402
InChI Key: BNSBTRIICOFFDF-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a carbazole moiety linked to a benzo[d][1,3]dioxole structure via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole derivative, which is then reacted with a benzo[d][1,3]dioxole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives and benzo[d][1,3]dioxole derivatives, such as:

  • N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxylate
  • N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-sulfonamide

Uniqueness

What sets N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide apart is its specific combination of the carbazole and benzo[d][1,3]dioxole moieties, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-21(14-6-8-19-20(10-14)26-12-25-19)22-11-13-5-7-18-16(9-13)15-3-1-2-4-17(15)23-18/h5-10,23H,1-4,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSBTRIICOFFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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